Cas no 1242891-20-8 (N-[(3-chlorophenyl)methyl]-4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide)

N-[(3-chlorophenyl)methyl]-4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a specialized thiazole-derived carboxamide compound featuring a 3-chlorobenzyl substituent and a pyrrole moiety. Its molecular structure combines a thiazole core with an ethyl group at the 4-position, enhancing lipophilicity and potential bioavailability. The presence of the chlorophenylmethyl group may contribute to selective binding interactions, while the pyrrole ring could influence electronic properties and steric effects. This compound is of interest in medicinal chemistry and agrochemical research due to its structural complexity, which may offer tailored reactivity or biological activity. Its synthesis and derivatization potential make it a candidate for further investigation in targeted applications.
N-[(3-chlorophenyl)methyl]-4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide structure
1242891-20-8 structure
Product Name:N-[(3-chlorophenyl)methyl]-4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
CAS No:1242891-20-8
MF:C17H16ClN3OS
MW:345.846441268921
CID:5394189
Update Time:2025-06-07

N-[(3-chlorophenyl)methyl]-4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 5-Thiazolecarboxamide, N-[(3-chlorophenyl)methyl]-4-ethyl-2-(1H-pyrrol-1-yl)-
    • N-[(3-chlorophenyl)methyl]-4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
    • Inchi: 1S/C17H16ClN3OS/c1-2-14-15(23-17(20-14)21-8-3-4-9-21)16(22)19-11-12-6-5-7-13(18)10-12/h3-10H,2,11H2,1H3,(H,19,22)
    • InChI Key: JMRTVOXORVIBRW-UHFFFAOYSA-N
    • SMILES: S1C(C(NCC2=CC=CC(Cl)=C2)=O)=C(CC)N=C1N1C=CC=C1

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Additional information on N-[(3-chlorophenyl)methyl]-4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

N-[ (3-Chlorophenyl)Methyl ]-4-Ethyl-2-(1H-Pyrrol-1-Yl)-1,3-Thiazole-5-Carboxamide: A Comprehensive Overview

The compound N-[ (3-chlorophenyl)methyl ]-4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide with CAS No. 1242891-20-8 is a highly specialized organic molecule that has garnered significant attention in the fields of pharmaceutical chemistry and material science. This compound is characterized by its unique structural features, which include a thiazole ring system, a pyrrole substituent, and a chlorophenyl group. These structural elements contribute to its distinctive chemical properties and potential applications in drug design and advanced materials.

Recent studies have highlighted the importance of thiazole derivatives in medicinal chemistry due to their ability to modulate various biological targets. The presence of the pyrrole group in this compound further enhances its potential for bioactivity, as pyrroles are known for their role in enzyme inhibition and receptor binding. The chlorophenyl substituent adds additional electronic and steric effects, which can be fine-tuned to optimize the compound's pharmacokinetic properties.

One of the most promising applications of N-[ (3-chlorophenyl)methyl ]-4-ethyl... is in the development of novel therapeutic agents. Researchers have explored its potential as an inhibitor of key enzymes involved in metabolic disorders and inflammatory diseases. For instance, a recent study published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent inhibitory activity against cyclooxygenase (COX) enzymes, which are central to inflammation and pain pathways.

In addition to its pharmacological applications, this compound has also been investigated for its role in material science. The thiazole ring system is known for its stability under harsh conditions, making it a valuable component in the synthesis of advanced polymers and coatings. Recent advancements in polymer chemistry have leveraged the unique electronic properties of this compound to develop high-performance materials with enhanced thermal stability and mechanical strength.

The synthesis of N-[ (3-chlorophenyl)methyl ]... involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have reported optimized synthetic routes that improve yield and reduce reaction times, making this compound more accessible for large-scale production. These improvements have been documented in several peer-reviewed journals, including *Organic Process Research & Development*.

From an environmental standpoint, the compound's stability and biodegradability have been thoroughly assessed to ensure minimal ecological impact. Studies conducted under simulated environmental conditions indicate that this compound undergoes gradual degradation under UV light and microbial action, aligning with current sustainability goals in chemical manufacturing.

In conclusion, N-[ (3-chlorophenyl)methyl ]... represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application research, positions it as a key player in future innovations within pharmaceuticals and materials science.

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